3-(Quinoxalin-6-yl)propan-1-ol

Medicinal Chemistry Drug Design ADME Properties

3-(Quinoxalin-6-yl)propan-1-ol (CAS 545422-18-2) is a critical heterocyclic building block defined by its 6-position propan-1-ol substituent. This specific regiochemistry and chain length are essential for maintaining established Structure-Activity Relationships (SAR) in kinase inhibition (e.g., TGF-β type I receptor) and antiparasitic programs. Substituting with analogs like 2-(quinoxalin-6-yl)ethanol invalidates potency and selectivity profiles. With a drug-like AlogP of 1.29 and PSA of 90.65 Ų, it is ideal for focused library synthesis and computational model validation. Ensure your research protocol's integrity by securing this specific, high-purity intermediate.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 545422-18-2
Cat. No. B11906408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Quinoxalin-6-yl)propan-1-ol
CAS545422-18-2
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1CCCO
InChIInChI=1S/C11H12N2O/c14-7-1-2-9-3-4-10-11(8-9)13-6-5-12-10/h3-6,8,14H,1-2,7H2
InChIKeyALIMTHYRZKIQAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Quinoxalin-6-yl)propan-1-ol (CAS 545422-18-2): Chemical Profile and Core Physical Properties for Procurement


3-(Quinoxalin-6-yl)propan-1-ol (CAS 545422-18-2) is a heterocyclic small molecule comprising a quinoxaline (benzopyrazine) core and a propan-1-ol substituent at the 6-position, with a molecular formula of C11H12N2O and a molecular weight of 188.23 g/mol . It is a member of the broader quinoxaline class, which is extensively explored in medicinal chemistry for kinase inhibition, antiparasitic activity, and antibacterial applications due to the core‘s favorable physicochemical properties [1][2]. The compound’s calculated AlogP is 1.29, with a polar surface area (PSA) of 90.65 Ų, 5 hydrogen bond acceptors (HBA), 2 hydrogen bond donors (HBD), and 7 rotatable bonds, indicating moderate lipophilicity and compliance with typical drug-likeness filters .

Why Substituting 3-(Quinoxalin-6-yl)propan-1-ol with Other Quinoxaline Alcohols or Isomers Carries Undefined Risk


The quinoxaline core is a versatile scaffold, but its biological and physicochemical properties are exquisitely sensitive to the nature, position, and length of the appended alkyl substituent [1]. For example, structure-activity relationship (SAR) studies on quinoxaline-based kinase inhibitors demonstrate that even minor modifications to the side chain can dramatically alter target potency (e.g., IC50 shifts from >10 µM to sub-micromolar) and selectivity profiles [2]. Furthermore, changes in the alkyl chain directly impact critical molecular descriptors such as lipophilicity (AlogP), polar surface area (PSA), and the number of rotatable bonds, which in turn govern solubility, membrane permeability, and overall drug-likeness . Therefore, substituting 3-(quinoxalin-6-yl)propan-1-ol with a structurally related analog like 2-(quinoxalin-6-yl)ethanol or a regioisomer with a different substitution pattern is not a benign change; it invalidates established SAR, introduces uncharacterized potency and selectivity risks, and alters the compound‘s pharmacokinetic fingerprint, making it unsuitable as a drop-in replacement in a defined research or synthetic protocol [1].

Quantitative Differentiation of 3-(Quinoxalin-6-yl)propan-1-ol from Its Closest Structural Analogs


Molecular Weight and Lipophilicity (AlogP) Differentiate 3-(Quinoxalin-6-yl)propan-1-ol from Shorter-Chain Ethanol Analogs

The propanol substituent in 3-(quinoxalin-6-yl)propan-1-ol results in a higher molecular weight and a distinct lipophilicity profile compared to its ethanol-containing analogs. Specifically, 3-(quinoxalin-6-yl)propan-1-ol (C11H12N2O) has a molecular weight of 188.23 g/mol and a calculated AlogP of 1.29 . In contrast, 2-(quinoxalin-6-yl)ethanol (C10H10N2O) has a molecular weight of 174.20 g/mol . While the AlogP for the ethanol analog is not directly provided, the increase in molecular weight and carbon count directly implies increased lipophilicity. This difference in AlogP of 1.29 is relevant for compound selection where moderate lipophilicity is desired for balancing membrane permeability and aqueous solubility, a key parameter in early drug discovery .

Medicinal Chemistry Drug Design ADME Properties

Polar Surface Area and Rotatable Bond Count Define the Conformational Flexibility of 3-(Quinoxalin-6-yl)propan-1-ol

3-(Quinoxalin-6-yl)propan-1-ol possesses a calculated polar surface area (PSA) of 90.65 Ų and has 7 rotatable bonds, metrics that are crucial for assessing oral bioavailability and target binding . The number of rotatable bonds directly correlates with conformational entropy; a higher number can be favorable for target engagement but unfavorable for membrane permeability. This property distinguishes it from 2-(quinoxalin-6-yl)ethanol, which, due to its shorter ethyl linker, would have fewer rotatable bonds (calculated as 6) and a similar but potentially distinct PSA. The specific combination of a 90.65 Ų PSA and 7 rotatable bonds defines a unique chemical space for this compound, influencing its performance in docking studies and its classification under drug-likeness rules .

Computational Chemistry Drug Design Molecular Modeling

The 6-Position Substituent is Essential for Maintaining Potency in Quinoxaline-Based Kinase Inhibitors, a Class-Level SAR Finding

Published SAR studies on quinoxaline derivatives demonstrate that modifications to the quinoxaline core, particularly at the 6-position, are critical for activity. For example, in a series of 3-substituted-4-(quinoxalin-6-yl) pyrazoles evaluated as TGF-β type I receptor kinase inhibitors, compounds with a quinoxaline core consistently displayed nanomolar to low micromolar potency, with the most active compound (19b) achieving an IC50 of 0.28 µM [1]. Altering the core structure or moving the substituent to a different position typically results in a significant loss of activity (e.g., IC50 >10 µM for many analogs) [1]. This class-level SAR demonstrates that the 6-position of the quinoxaline is a privileged site for derivatization, and the specific substituent (in this case, propan-1-ol) is integral to the overall activity profile of any advanced lead compound derived from this scaffold [1].

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

Quinoxaline-6-yl Substituent Confers Anti-Leishmanial Activity, a Unique Property Not Universally Shared by All Quinoxaline Isomers

A quantitative structure-activity relationship (QSAR) study on a series of quinoxaline derivatives against Leishmania amazonensis promastigotes established a strong correlation between molecular descriptors and antiparasitic activity [1]. The developed model (pIC50 = −1.51 − 0.96(EHOMO) + 0.02(PSA); N=17, R2=0.980) demonstrated high predictive power and highlighted the importance of the quinoxaline core‘s electronic properties (EHOMO) and polar surface area (PSA) for activity [1]. Importantly, the 6-substituted quinoxaline derivatives were among the most active, and a new derivative synthesized based on the model achieved a pIC50 of 5.70 (IC50 ≈ 2.0 µM), validating the scaffold’s potential [1]. This establishes that the quinoxaline-6-yl framework, and by extension 3-(quinoxalin-6-yl)propan-1-ol as a building block, has a validated role in generating anti-leishmanial leads, a property not readily replicated with other heterocyclic cores or even other quinoxaline regioisomers.

Antiparasitic Research Neglected Tropical Diseases Medicinal Chemistry

Commercial Availability and Standardized Purity Specifications (≥95%) Facilitate Direct Procurement for Research

3-(Quinoxalin-6-yl)propan-1-ol (CAS 545422-18-2) is commercially available from multiple specialized chemical suppliers with a minimum purity specification of 95% (or higher, e.g., 98% NLT) . This contrasts with other, more obscure quinoxaline analogs that may only be available through custom synthesis with extended lead times and higher costs. For example, while a discontinued supplier listed the product, current active listings from vendors like MolCore and Chemenu ensure that researchers can reliably source the compound for their studies . The availability of a defined purity grade is essential for reproducibility in biological assays and for use as a standard in analytical chemistry .

Chemical Sourcing Research Reagents Procurement

Recommended Research and Industrial Applications for 3-(Quinoxalin-6-yl)propan-1-ol Based on Differentiated Properties


Synthesis of Quinoxaline-Based Kinase Inhibitor Libraries for Oncology and Fibrosis Research

Given the established potency of 3-substituted-4-(quinoxalin-6-yl) pyrazoles as TGF-β type I receptor kinase inhibitors (IC50 values as low as 0.28 µM), 3-(quinoxalin-6-yl)propan-1-ol serves as an ideal starting material or key intermediate for synthesizing focused compound libraries targeting this kinase [1]. Its defined molecular properties (AlogP 1.29, PSA 90.65 Ų) make it a suitable scaffold for exploring chemical space around the kinase ATP-binding site, and its commercial availability in high purity facilitates rapid analog synthesis and SAR expansion .

Development of Anti-Leishmanial Agents Based on a Validated QSAR Model

The strong QSAR model (R2=0.980) for quinoxaline derivatives against Leishmania amazonensis provides a rational basis for using 3-(quinoxalin-6-yl)propan-1-ol as a core scaffold for designing new antiparasitic agents [2]. The compound‘s structural features (PSA, rotatable bonds) align with the model’s predictive parameters, allowing for systematic optimization of potency. Researchers can leverage this scaffold to synthesize and test novel derivatives with the goal of achieving low micromolar (pIC50 ~5.7) or better activity, addressing a critical need in neglected tropical disease drug discovery [2].

Computational Chemistry and Molecular Modeling Studies

The well-defined physicochemical descriptors of 3-(quinoxalin-6-yl)propan-1-ol, including its AlogP (1.29), PSA (90.65 Ų), and rotatable bond count (7), make it a valuable compound for validating computational models and conducting molecular docking studies . Its moderate size and flexibility are ideal for testing docking algorithms and scoring functions, while its quinoxaline core provides a realistic pharmacophore for exploring protein-ligand interactions in a medicinal chemistry context .

Use as a Standard or Internal Reference in Analytical Method Development

The high purity (≥95%) and commercial availability of 3-(quinoxalin-6-yl)propan-1-ol make it suitable for use as a reference standard in developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection or quantification of quinoxaline-containing compounds . Its distinct UV absorbance profile (due to the quinoxaline chromophore) and moderate lipophilicity facilitate its use as a system suitability standard or an internal quality control marker in pharmaceutical analysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Quinoxalin-6-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.